molecular formula C13H19BrO2 B14311563 2-Bromo-1,5-dimethoxy-3-pentylbenzene CAS No. 112639-01-7

2-Bromo-1,5-dimethoxy-3-pentylbenzene

Cat. No.: B14311563
CAS No.: 112639-01-7
M. Wt: 287.19 g/mol
InChI Key: ZSZAJOLWSSIQLS-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dimethoxy-3-pentylbenzene is an organic compound that belongs to the class of brominated aromatic compounds It features a benzene ring substituted with bromine, methoxy groups, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,5-dimethoxy-3-pentylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,5-dimethoxy-3-pentylbenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,5-dimethoxy-3-pentylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of 1,5-dimethoxy-3-pentylbenzene derivatives with various substituents.

    Oxidation: Formation of 1,5-dimethoxy-3-pentylbenzaldehyde or 1,5-dimethoxy-3-pentylbenzoic acid.

    Reduction: Formation of 1,5-dimethoxy-3-pentylbenzene.

Scientific Research Applications

2-Bromo-1,5-dimethoxy-3-pentylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dimethoxy-3-pentylbenzene involves its interaction with various molecular targets. The bromine atom and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively. The compound’s effects are mediated through its ability to undergo substitution and oxidation-reduction reactions, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1,5-dimethoxy-3-pentylbenzene is unique due to the presence of both bromine and methoxy groups, along with a pentyl chain. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

112639-01-7

Molecular Formula

C13H19BrO2

Molecular Weight

287.19 g/mol

IUPAC Name

2-bromo-1,5-dimethoxy-3-pentylbenzene

InChI

InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(15-2)9-12(16-3)13(10)14/h8-9H,4-7H2,1-3H3

InChI Key

ZSZAJOLWSSIQLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OC)OC)Br

Origin of Product

United States

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